molecular formula C11H9B B1266045 1-Bromo-4-methylnaphthalene CAS No. 6627-78-7

1-Bromo-4-methylnaphthalene

Cat. No.: B1266045
CAS No.: 6627-78-7
M. Wt: 221.09 g/mol
InChI Key: IDRVLLRKAAHOBP-UHFFFAOYSA-N
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Description

1-Bromo-4-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Br and a molecular weight of 221.09 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylnaphthalene can be synthesized through the bromination of 4-methylnaphthalene. The reaction typically involves the use of bromine (Br₂) as the brominating agent and a catalyst such as iron (Fe) or copper bromide (CuBr₂) to facilitate the reaction . The reaction is carried out at an appropriate temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 4-methylnaphthalene in the presence of a catalyst, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkyl groups ®.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form 4-methylnaphthalene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and alkyl halides (R-X). These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Major Products Formed:

    Substitution Reactions: Products include 4-methyl-1-naphthol, 4-methyl-1-naphthylamine, and various alkylated derivatives.

    Oxidation Reactions: Products include 4-methyl-1-naphthoic acid and 4-methyl-1-naphthaldehyde.

    Reduction Reactions: The major product is 4-methylnaphthalene.

Scientific Research Applications

1-Bromo-4-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-methylnaphthalene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methyl group is oxidized through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Bromo-2-methylnaphthalene: Similar structure but with the bromine atom at the second position.

    2-(Bromomethyl)naphthalene: Contains a bromomethyl group instead of a bromine atom.

    1-Bromo-4-fluoronaphthalene: Contains a fluorine atom instead of a methyl group.

Uniqueness: 1-Bromo-4-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in targeted synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-4-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRVLLRKAAHOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20216469
Record name 1-Bromo-4-methylnaphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
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CAS No.

6627-78-7
Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Record name 1-bromo-4-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-Bromo-4-methylnaphthalene studied in the context of room temperature phosphorescence?

A1: this compound exhibits room temperature phosphorescence (RTP) under specific conditions, making it a valuable compound for analytical applications. The research paper investigates the impact of organic solvents and β-cyclodextrin (β-CD) on the RTP of 1-Br-4-MN in the presence of oxygen []. This is significant because traditional RTP measurements often require the complete removal of oxygen, which can be challenging. Understanding how 1-Br-4-MN interacts with β-CD and organic solvents to produce RTP in the presence of oxygen can lead to the development of simpler and more practical analytical methods.

Q2: How does the presence of organic solvents influence the room temperature phosphorescence of this compound in a β-cyclodextrin solution?

A2: The research demonstrates that the presence of small amounts of organic solvents like cyclohexane, dichloromethane, and chloroform significantly enhances the non-deoxygenated RTP of 1-Br-4-MN in a β-CD aqueous solution []. This suggests that the organic solvents play a crucial role in creating a microenvironment within the β-CD cavity that protects the excited triplet state of 1-Br-4-MN from oxygen quenching. This protection allows for strong RTP signals even in the presence of dissolved oxygen, simplifying the analytical procedure.

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